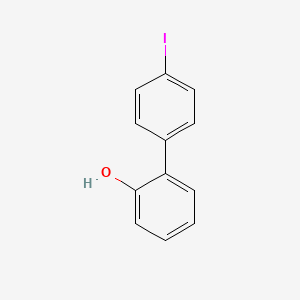

4-(4-Iodo)phenylphenol

Description

Structure

3D Structure

Properties

CAS No. |

21849-90-1 |

|---|---|

Molecular Formula |

C12H9IO |

Molecular Weight |

296.10 g/mol |

IUPAC Name |

2-(4-iodophenyl)phenol |

InChI |

InChI=1S/C12H9IO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,14H |

InChI Key |

QWTHORYCNGFHMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)I)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for 4 4 Iodo Phenylphenol and Precursors

Routes to Functionalized Iodophenols

The primary precursor for many synthetic routes to 4-(4-Iodophenyl)phenol is 4-iodophenol (B32979). This intermediate can be prepared through several methods, primarily involving the functionalization of aminophenols or the direct iodination of phenol (B47542).

A classic and reliable method for introducing iodine at a specific position on the phenol ring is through the diazotization of an aminophenol, followed by a Sandmeyer-type reaction. researchgate.net The synthesis of 4-iodophenol from 4-aminophenol (B1666318) is a well-established example of this strategy. orgsyn.orgacs.org

The process begins with the diazotization of 4-aminophenol. orgsyn.org The aminophenol is dissolved in an acidic medium, typically aqueous sulfuric acid, and cooled to a low temperature (around 0°C). A solution of sodium nitrite (B80452) is then added slowly to generate the corresponding diazonium salt. orgsyn.org It is crucial to maintain the low temperature to prevent the unstable diazonium salt from decomposing.

Once the diazotization is complete, the diazonium salt solution is treated with a solution of potassium iodide. orgsyn.org The diazonium group is an excellent leaving group (as N₂ gas), and upon gentle warming, it is displaced by the iodide ion to form 4-iodophenol. orgsyn.org The use of copper bronze can catalyze the decomposition of the diazonium salt. orgsyn.org The resulting 4-iodophenol can then be isolated from the reaction mixture by extraction and purified by distillation or crystallization. orgsyn.org This method offers high regioselectivity, as the position of the iodine atom is predetermined by the location of the amino group on the starting material. Modern variations of this deaminative iodination may utilize different iodide sources, such as diiodomethane, in a biphasic solvent system to facilitate the reaction under mild conditions. researchgate.net

Direct electrophilic iodination of phenol is another viable route to produce iodophenol precursors. However, direct iodination with molecular iodine (I₂) is challenging due to the low electrophilicity of iodine. scielo.br Therefore, these reactions typically require an activating agent or an oxidizing agent to generate a more potent iodinating species, often represented as "I⁺". scielo.brasianpubs.org

A variety of reagent systems have been developed for the direct iodination of phenols. researchgate.net Common methods often employ molecular iodine in conjunction with an oxidizing agent, which oxidizes I₂ to the active electrophile. manac-inc.co.jp Examples of such systems include iodine with silver sulfate, mercury salts, or hydrogen peroxide in the presence of an acid. asianpubs.orgresearchgate.net However, many of these conventional methods involve toxic heavy metals or harsh reaction conditions. scielo.brasianpubs.org

More recent and milder approaches utilize reagents that act as "I⁺" donors. scielo.br These include N-iodosuccinimide (NIS), often activated with an acid like trifluoroacetic acid, and morpholine-iodine complexes. researchgate.netmanac-inc.co.jp An efficient and mild method involves the use of molecular iodine with trichloroisocyanuric acid and wet SiO₂, which allows for the iodination of phenols at room temperature with high conversion rates. scielo.br The reaction of phenol with elemental iodine in an aqueous solution at pH 5 typically yields a mixture of products, including 2-iodophenol, 4-iodophenol, and various di- and tri-iodophenols. dtu.dk The product distribution can be influenced by the initial concentration ratio of phenol to the iodinating species. dtu.dk

Table 1: Comparison of Selected Direct Iodination Methods for Phenol

| Reagent System | Conditions | Key Features | Reference |

|---|---|---|---|

| I₂ / Trichloroisocyanuric acid / Wet SiO₂ | Room Temperature | Mild, heterogeneous conditions, high conversion. | scielo.br |

| I₂ / 1-Butyl-3-methylimidazolium hydrogen sulphate | Room Temperature, Acetonitrile (B52724) | Uses an acidic ionic liquid, short reaction times, excellent yields. | asianpubs.org |

| I₂ / Base (e.g., NaOH, NH₃·H₂O) | Mild basic conditions | Generates hypoiodous acid (HOI) in situ as the active species. | manac-inc.co.jp |

| Elemental Iodine (I₂) / Aqueous buffer | pH 5 | Yields a mixture of mono-, di-, and tri-iodophenols. | dtu.dk |

Construction of the Biphenyl (B1667301) System via Cross-Coupling Reactions

The formation of the C-C bond linking the two phenyl rings is the key step in constructing the biphenyl backbone of 4-(4-Iodophenyl)phenol. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used tools for this purpose.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. scribd.com For the synthesis of 4-(4-Iodophenyl)phenol (also known as 4'-iodo-[1,1'-biphenyl]-4-ol), a logical approach involves the coupling of a 4-halophenol with a 4-iodophenylboronic acid, or vice-versa.

Following the specific subsection topic, the synthesis proceeds via the coupling of 4-iodophenol with an appropriate arylboronic acid. sigmaaldrich.comscientificlabs.co.uk To obtain the target molecule, the reaction would pair 4-hydroxyphenylboronic acid with 1,4-diiodobenzene (B128391) or, as a more complex example, 4-iodophenylboronic acid with 4-bromophenol. A related synthesis, demonstrating the viability of the core reaction, is the coupling of 4-iodophenol with phenylboronic acid to produce 4-phenylphenol (B51918). scribd.comresearchgate.net

The general mechanism for the Suzuki reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-iodophenol or another iodinated aryl compound) to form a Pd(II) complex.

Transmetalation: The organoboron species (e.g., 4-iodophenylboronic acid) transfers its organic group to the palladium center, a step that is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biphenyl product and regenerating the Pd(0) catalyst.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields. A variety of palladium sources, such as palladium on carbon (Pd/C) or palladium acetate (B1210297), can be used. researchgate.netacs.org The presence of a base, like potassium carbonate or potassium phosphate, is essential for the transmetalation step. researchgate.netnih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling to form Hydroxybiaryls

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| 4-Iodophenol | Phenylboronic Acid | 10% Pd/C | K₂CO₃ | Water | researchgate.net |

| o-, m-, p-Iodophenols | o-, m-, p-Phenol boronic acids | Pd/C | K₂CO₃ | Water | acs.org |

| Aryl Halide | Fluorinated Boronic Acids | Palladium Complex | K₃PO₄ | THF/Water | nih.gov |

The Stille coupling reaction provides an alternative pathway for the formation of C-C bonds, pairing an organohalide with an organostannane (organotin) reagent, also catalyzed by palladium. organic-chemistry.org The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps. nih.gov

To synthesize 4-(4-Iodophenyl)phenol, one could react 4-iodophenol with a suitable organostannane, such as a (4-iodophenyl)stannane derivative. Experimental work has demonstrated the feasibility of Stille coupling using 4-iodophenol as a substrate. For instance, the reaction of 4-iodophenol with phenyl-functionalized tin reagents has been successfully carried out to produce 4-phenylphenol. utexas.eduamazonaws.com A significant challenge in some Stille reactions involving phenols is the formation of homocoupling byproducts; in the case of 4-iodophenol, this can lead to the formation of [1,1′-biphenyl]-4,4′-diol. utexas.edu The primary drawback of the Stille reaction is the toxicity and low polarity of the organotin compounds. organic-chemistry.org

Exploration of Sustainable and Efficient Synthesis Protocols

In recent years, there has been a significant push towards developing more environmentally friendly or "green" chemical syntheses. This focus extends to the preparation of 4-(4-Iodophenyl)phenol and its precursors, with an emphasis on reducing hazardous waste, using safer solvents, and improving energy efficiency.

For the synthesis of precursors, green methods for the hydroxylation of arylboronic acids to phenols have been developed. One such protocol uses hydrogen peroxide, an environmentally benign oxidant, for a rapid, one-minute synthesis of various phenols at room temperature, offering a sustainable alternative to traditional methods. rsc.org

In the context of the crucial C-C bond-forming step, significant advances have been made in greening the Suzuki-Miyaura reaction. A key development is the use of water as the reaction solvent, which is non-flammable, non-toxic, and inexpensive. researchgate.netacs.org The coupling of 4-iodophenol with phenylboronic acid has been effectively demonstrated in refluxing water using an inexpensive and recyclable heterogeneous catalyst, palladium on carbon (Pd/C), which avoids the need for complex ligands. researchgate.net Microwave irradiation has also been employed to accelerate these reactions, particularly for less reactive aryl bromides, leading to significantly better results and improved energy efficiency. acs.org

Other sustainable approaches focus on using biomass-derived solvents. For example, cyclopentyl methyl ether (CPME), a greener organic solvent, has been used in palladium-catalyzed carbonylative coupling reactions of natural phenolic compounds, demonstrating the potential for replacing petroleum-based solvents in related cross-coupling syntheses. mdpi.com These protocols, which emphasize water as a solvent, heterogeneous catalysis, and energy-efficient heating methods, represent a significant step towards the sustainable industrial production of biphenyl compounds. researchgate.net

Aqueous Phase Synthetic Methodologies

The use of water as a solvent for organic reactions has gained significant traction due to its environmental benefits, safety, and low cost. For the synthesis of biaryl phenols and their precursors, aqueous methods, particularly for iodination and cross-coupling reactions, are well-documented. umn.edutandfonline.com

The Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds, has been successfully adapted to aqueous conditions for the synthesis of 4-phenylphenol, a structurally related compound to 4-(4-Iodo)phenylphenol. tandfonline.comlibretexts.org One established method involves the reaction of 4-iodophenol with phenylboronic acid in deionized water. chemicalbook.comlookchem.com The reaction is catalyzed by palladium on carbon (Pd/C) and uses potassium carbonate as a base. chemicalbook.com The mixture is refluxed, leading to the precipitation of the biaryl product. chemicalbook.comlookchem.com This approach demonstrates the feasibility of constructing the biphenyl backbone in a purely aqueous system, avoiding the need for organic solvents. tandfonline.com

The synthesis of iodinated phenolic precursors can also be achieved through green, water-based methods. Electrophilic iodination of activated aromatic rings is readily performed in aqueous media. For instance, vanillin (B372448) can be iodinated using potassium iodide (KI) and Oxone® as the oxidizing agent in refluxing water. umn.edu This method provides a safer alternative to traditional iodination techniques that often use harsher reagents and volatile organic solvents. umn.edu Similarly, resorcinol (B1680541) has been iodinated in water using iodine and sodium bicarbonate, with the latter serving to neutralize the hydroiodic acid byproduct. mdpi.com These examples underscore the utility of water as a medium for the synthesis of key intermediates required for producing complex molecules like this compound.

Table 1: Aqueous Suzuki-Miyaura Synthesis of 4-Phenylphenol This interactive table summarizes the reaction conditions for a representative aqueous Suzuki-Miyaura coupling.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Reference |

|---|

Table 2: Examples of Aqueous Iodination of Phenolic Compounds This interactive table provides details on green iodination methods in water.

| Substrate | Reagents | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Vanillin | KI, Oxone® | Water | Reflux | umn.edu |

Mechanochemical Approaches for Related Biaryl Phenols

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force such as grinding or milling, has emerged as a powerful and environmentally benign alternative to conventional solution-based synthesis. researchgate.netrsc.org These solvent-free methods can reduce reaction times, minimize waste, and sometimes provide access to products and selectivities that are different from those in solution-phase reactions. researchgate.net

For the synthesis of biaryl phenols, mechanochemical strategies often focus on transition metal-catalyzed cross-coupling reactions. A notable development is the direct, ruthenium-catalyzed Suzuki-Miyaura type cross-coupling of phenols with arylboronic acids under ball-milling conditions. rsc.org This method circumvents the need for pre-functionalization of the phenol, a common requirement in traditional cross-coupling. mdpi.comresearchgate.net The reaction relies on a ruthenium sandwich complex and an additive, such as ZrN, to deliver the biphenyl products in very good yields. rsc.org This approach is significant as it activates the C–O bond of the phenol for coupling, a process that is typically challenging. mdpi.comresearchgate.net

Another powerful mechanochemical technique is cross-dehydrogenative coupling (CDC), which forms C-C bonds directly from two C-H bonds. researchgate.netbeilstein-journals.org Copper-catalyzed CDC reactions of certain nitrogen-containing heterocycles with other aromatic compounds have been successfully carried out under ball-milling conditions, highlighting the potential of this strategy for creating biaryl linkages without pre-activated starting materials. beilstein-journals.org While not yet specifically reported for this compound, these mechanochemical cross-coupling methodologies represent a frontier in the efficient and sustainable synthesis of a wide range of biaryl compounds. rsc.orgbeilstein-journals.org The operational simplicity and reduced environmental footprint make mechanochemistry a highly attractive strategy for the synthesis of complex molecules. researchgate.net

Table 3: Representative Mechanochemical Suzuki-Type Coupling of Phenols This interactive table outlines general conditions for the mechanochemical synthesis of biaryl phenols.

| Phenolic Substrate | Coupling Partner | Catalyst System | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| Phenols | Arylboronic Acids | Ru-complex, ZrN additive | Ball-milling (e.g., 30 Hz) | Direct C-O bond activation | rsc.org |

Advanced Reactivity and Mechanistic Studies of 4 4 Iodo Phenylphenol

Transformations Involving the Phenolic Hydroxyl Group

The hydroxyl group of 4-(4-Iodo)phenylphenol is a primary site for chemical modification, allowing for the synthesis of a diverse array of derivatives through classic and modern synthetic methodologies.

The phenolic hydroxyl group readily undergoes etherification and esterification, fundamental reactions for creating valuable intermediates.

Etherification: The synthesis of ether derivatives from this compound is typically achieved under basic conditions. For instance, the reaction with various alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) yields the corresponding alkyl or aryl ethers. A specific example involves the Chan-Lam-Evans type O-arylation, where coupling phenol (B47542) with substituted arylboronic acids, including 4-iodophenyl boronic acid, can be catalyzed by copper-based systems to form diaryl ethers. researchgate.net

Esterification: Ester derivatives are commonly prepared by reacting the phenol with acylating agents. The use of acyl chlorides, such as acetyl chloride, in the presence of a base like pyridine, facilitates the formation of the corresponding esters. More sophisticated methods may employ amide acetals, like N,N-dimethylformamide dimethyl acetal, which can efficiently produce methyl ethers and esters from phenols and carboxylic acids, respectively. researchgate.net These reactions are often high-yielding and can be optimized by solvent choice to suppress side reactions. researchgate.net

Table 1: Representative Etherification and Esterification Reactions of Phenols This table is illustrative of general phenol reactivity and not exclusively of this compound.

| Reaction Type | Reagents | Catalyst/Base | Solvent | Product Type | Ref |

|---|---|---|---|---|---|

| Etherification | Alkyl Halide | K₂CO₃ | DMF | Alkyl Phenyl Ether | |

| O-Arylation | Arylboronic Acid | CuFAP | - | Diaryl Ether | researchgate.net |

| Esterification | Acyl Chloride | Pyridine | - | Phenyl Ester | |

| Methylation | DMF Dimethyl Acetal | - | THF or 1,4-Dioxane | Methyl Phenyl Ether | researchgate.net |

Oxidative dearomatization transforms the planar aromatic phenol ring into a non-aromatic, three-dimensional cyclohexadienone structure, a valuable scaffold in natural product synthesis and medicinal chemistry. mdpi.com

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), are highly effective for the oxidative dearomatization of 4-substituted phenols like this compound. mdpi.comresearchgate.net These reactions proceed in the presence of a nucleophile, such as water or an alcohol, to yield 4,4-disubstituted cyclohexadienones (quinols). mdpi.comresearchgate.net The choice of reagent can be critical; for some substrates, PIFA, often used with a radical catalyst like TEMPO, is more effective than PIDA. researchgate.net Protecting the phenolic hydroxyl group as a trimethylsilyl (B98337) ether has been shown to improve the yield of the desired p-quinol by minimizing the formation of oligomeric side products. researchgate.net The reaction conditions are generally mild, making this method competitive with metal-mediated oxidations. researchgate.net In some cases, iodine(III) catalysts can be generated in situ from iodoarenes using a co-oxidant like m-chloroperoxybenzoic acid (mCPBA) to drive oxidative spirocyclization reactions. beilstein-journals.org

However, other studies suggest that a radical-chain mechanism may be operative. chemrxiv.org This pathway involves an aryloxyl radical as the key chain-carrying intermediate. chemrxiv.org It has been observed that the choice of solvent and the oxidizing strength of the hypervalent iodine reagent can influence the reaction pathway. nih.gov For instance, polar solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or stronger reagents like PIFA tend to favor the formation of phenoxenium intermediates and reduce byproducts stemming from radical processes. nih.gov The detection of free phenoxenium ions has been confirmed for electron-rich phenols, but it is considered less likely to be a general mechanism for typical phenols, where single-electron oxidation products are more commonly observed. nih.gov

Oxidative Dearomatization Reactions of the Phenol Moiety

Reactivity at the Aryl Iodide Center

The carbon-iodine bond in this compound is a key functional group for building molecular complexity through transition metal-catalyzed cross-coupling reactions.

The aryl iodide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond towards oxidative addition.

Heck Reaction: This reaction couples the aryl iodide with an alkene to form a substituted alkene. While specific examples for this compound are not detailed in the provided context, the Heck reaction is a fundamental transformation for aryl iodides. acs.org

Sonogashira Coupling: This is a powerful method for forming a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and a base. wikipedia.orgasianpubs.org The reactivity order for aryl halides in Sonogashira coupling is I > OTf > Br >> Cl, making this compound an ideal substrate. wikipedia.org This reaction can be used to synthesize complex conjugated systems. asianpubs.org

Negishi Coupling: This reaction involves the coupling of the aryl iodide with an organozinc reagent. It is known for its high functional group tolerance and is a common choice in complex molecule synthesis. acs.org

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for Aryl Iodides This table outlines general cross-coupling reactions applicable to aryl iodides like this compound.

| Reaction Name | Coupling Partner | Key Reagents | Bond Formed | Ref |

|---|---|---|---|---|

| Heck | Alkene | Pd catalyst, Base | Aryl-C=C | acs.org |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-C≡C | wikipedia.org |

| Suzuki | Organoboron Reagent | Pd catalyst, Base | Aryl-Aryl | acs.org |

| Negishi | Organozinc Reagent | Pd catalyst | Aryl-Aryl/Alkyl | acs.org |

| Stille | Organotin Reagent | Pd catalyst | Aryl-Aryl/Alkyl | acs.org |

| Buchwald-Hartwig | Amine/Amide | Pd catalyst, Base | Aryl-N | acs.org |

These cross-coupling reactions underscore the synthetic utility of the aryl iodide in this compound, allowing for its incorporation into a wide range of larger, more complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) Investigations on Activated Derivatives

Nucleophilic aromatic substitution (SNAr) is a powerful method for C-N, C-O, and C-S bond formation on aromatic rings. However, the reaction typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. mdpi.com In its ground state, this compound is not an ideal substrate for SNAr at the iodinated ring, as the phenol group is electron-donating, which deactivates the ring towards nucleophilic attack. beilstein-journals.org The iodine atom itself is also a less effective leaving group in SNAr compared to fluorine under many conditions. vanderbilt.edu

The reactivity order for halogens as leaving groups in SNAr is generally F > Cl ≈ Br > I, the reverse of the trend seen in SN2 reactions. vanderbilt.edu This is because the rate-determining step is the initial nucleophilic attack to form a stable anionic intermediate (a Meisenheimer complex), not the cleavage of the carbon-halogen bond. mdpi.comnih.gov However, this reactivity order is not absolute and can be influenced by the nucleophile and reaction conditions. For instance, studies on 6-halopurine nucleosides have shown that while fluorine is the best leaving group with hard nucleophiles, iodine can become more reactive than chlorine or bromine with certain soft nucleophiles or under specific catalytic conditions. umn.eduresearchgate.net

For SNAr to proceed efficiently on derivatives of this compound, the molecule must be activated. This can be achieved through several strategies:

Introduction of Electron-Withdrawing Groups: Synthetically modifying the phenolic ring or the iodinated ring with potent EWGs like nitro (-NO2) or cyano (-CN) groups would significantly enhance reactivity. The presence of such groups ortho or para to the iodine would stabilize the negative charge in the Meisenheimer intermediate, lowering the activation energy for the substitution. mdpi.com

Oxidative Activation of the Phenol: A more advanced and transient activation strategy involves the phenol moiety itself. Recent research has demonstrated that phenols can be converted to phenoxyl radicals via oxidation. beilstein-journals.org This phenoxyl radical (O•) is an exceptionally strong electron-withdrawing group, with a reported Hammett substituent constant (σp-) of 2.79. This transiently generated radical can render the entire biphenyl (B1667301) system, including the remote iodinated ring, highly electrophilic and susceptible to nucleophilic attack. This "homolysis-enabled electronic activation" strategy could provide a pathway for SNAr on what is initially an electron-rich substrate. beilstein-journals.org

| Nucleophile/Conditions | Reactivity Order | Reference |

|---|---|---|

| BuNH2/MeCN | F > Br > Cl > I | umn.eduresearchgate.net |

| MeOH/DBU/MeCN | F > Cl ≈ Br > I | umn.eduresearchgate.net |

| K+ -SCOCH3/DMSO | F > Br > I > Cl | umn.eduresearchgate.net |

| Aniline/MeCN (70 °C) | I > Br > Cl >> F | umn.eduresearchgate.net |

| Aniline/TFA/MeCN (50 °C) | F > I > Br > Cl | umn.eduresearchgate.net |

Catalytic Roles and Transformations of this compound Derivatives

The dual functionality of this compound makes its derivatives valuable precursors for various catalytic systems. The aryl iodide can be converted into a hypervalent iodine center, while the phenolic hydroxyl group provides a handle for introducing chirality or other modulating groups.

Hypervalent iodine compounds have emerged as mild, non-toxic, and highly effective reagents and catalysts for a variety of oxidative transformations. beilstein-journals.org Chiral hypervalent iodine catalysts, in particular, are of significant interest for asymmetric synthesis. The general strategy involves creating a chiral environment around the iodine(III) or iodine(V) center, which then transfers reactivity to a substrate in an enantioselective manner.

Derivatives of this compound are excellent starting points for creating axially chiral iodoarenes, which are a major class of precursors for these catalysts. nih.govcardiff.ac.uk The biphenyl C-C bond can act as a chiral axis if rotation is restricted by bulky ortho substituents. The synthesis of such catalysts often involves the following steps:

Modification: The phenolic -OH group of this compound can be used to attach a chiral auxiliary. For example, reaction with a chiral amino alcohol or lactate (B86563) derivative can introduce stereogenic centers. orgsyn.org

Ortho-Functionalization: Introduction of bulky groups at the positions ortho to the biphenyl linkage to create rotational hindrance (atropisomerism).

Oxidation: The resulting chiral iodoarene is then oxidized in situ to the active iodine(III) or iodine(V) species using a terminal oxidant like m-CPBA or peracetic acid. acs.orgbeilstein-journals.org

These catalysts, built on scaffolds that could be derived from this compound, have proven effective in a range of important asymmetric reactions.

| Reaction Type | Catalyst Type | Achieved Selectivity | Reference |

|---|---|---|---|

| α-Oxytosylation of Ketones | C-N Axially Chiral Iodoarenes | Up to 98% ee | nih.govresearchgate.net |

| Oxidative Dearomatization of Naphthols | Lactate-based Chiral Iodoarenes | Up to 92% ee | orgsyn.org |

| Hydrative Dearomatization of Phenols | Indanol-based Chiral Iodoarenes | High enantioselectivity | nih.gov |

| Oxidative Spirolactonization | C2-symmetrical Biphenylic λ5-iodane | Up to 94% ee | researchgate.net |

Visible-light photoredox catalysis utilizes light-absorbing catalysts to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates under exceptionally mild conditions. rsc.org Derivatives of this compound are well-suited to participate in such catalytic cycles in two distinct ways: through the phenol moiety and the aryl iodide bond.

Radical Generation from the Phenol Moiety: Phenols can be oxidized to phenoxyl radicals. amu.edu.pl This process can be initiated photocatalytically. These phenoxyl radicals are versatile intermediates. For example, studies on phenol derivatives have shown they can undergo water elimination to form radicals or react with species like dioxygen. rsc.org In the context of photoredox catalysis, a derivative of this compound could be oxidized to its phenoxyl radical, which could then participate in desired coupling reactions or act as a transient activating group as described in section 3.2.2. Stable phenoxyl-nitroxide hybrid radicals have been generated from complex derivatives containing a 2-(4-hydroxyphenyl)-5-(4-iodophenyl) core, highlighting the utility of this scaffold in radical chemistry. researchgate.net

Participation of the Aryl Iodide: The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage upon photoexcitation or via an SET process. Aryl iodides are frequently used as radical precursors in photoredox catalysis. A photoredox catalyst, upon excitation by visible light, can reduce the aryl iodide to a radical anion, which then fragments to release an aryl radical and an iodide anion. This aryl radical can then engage in various C-C or C-heteroatom bond-forming reactions. chemrxiv.org

Combined ruthenium and photoredox catalysis has been used for the C-H functionalization of phenols, where the photocatalyst regenerates the active ruthenium catalyst. nih.gov Similarly, dual photoredox/nickel catalysis has been employed for cross-coupling reactions using phenol derivatives (as mesylates) as latent electrophiles, proceeding through radical intermediates. chemrxiv.org A derivative of this compound could thus act as a dual-mode substrate in such catalytic systems, potentially enabling complex, site-selective functionalizations at either the phenol or the iodo-substituted ring depending on the catalytic system employed.

Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivative Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-(4-Iodophenyl)phenol. It provides detailed information about the chemical environment, connectivity, and population of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

In the ¹H NMR spectrum, the hydroxyl (-OH) proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature, generally falling within the 4-10 ppm range for phenols. ucl.ac.uk The aromatic protons on the two phenyl rings exhibit characteristic chemical shifts and splitting patterns (coupling) that allow for their precise assignment. The protons on the phenol (B47542) ring are distinct from those on the iodophenyl ring due to the different electronic effects of the hydroxyl and iodo substituents.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule produces a distinct signal. bhu.ac.in The chemical shifts are spread over a wider range (typically 0-220 ppm) than in ¹H NMR, which minimizes signal overlap. oregonstate.edu The carbon atom attached to the iodine (C-I) is notably influenced by the "heavy atom effect," which can shift its resonance to a higher field (lower ppm value) than might otherwise be expected. bhu.ac.in Conversely, the carbon atom bonded to the hydroxyl group (C-OH) is deshielded and appears at a lower field (higher ppm value). These specific shifts are crucial for confirming the substitution pattern and are highly sensitive to changes when forming derivatives.

The detailed data from both ¹H and ¹³C NMR are fundamental for elucidating the structures of more complex derivatives of 4-(4-Iodophenyl)phenol, allowing researchers to pinpoint the exact sites of further functionalization.

Interactive Data Table: Predicted NMR Spectroscopic Data for 4-(4-Iodophenyl)phenol

| Nucleus | Atom Position (See Figure) | Predicted Chemical Shift (δ, ppm) * | Predicted Multiplicity | Notes |

| ¹H | H-1 | ~4.5 - 5.5 | Broad Singlet (s) | Phenolic OH; shift is concentration and solvent dependent. libretexts.org |

| ¹H | H-2, H-6 | ~7.4 - 7.6 | Doublet (d) | Protons ortho to the hydroxyl group. |

| ¹H | H-3, H-5 | ~6.8 - 7.0 | Doublet (d) | Protons meta to the hydroxyl group. |

| ¹H | H-2', H-6' | ~7.2 - 7.4 | Doublet (d) | Protons ortho to the iodine atom. |

| ¹H | H-3', H-5' | ~7.7 - 7.9 | Doublet (d) | Protons meta to the iodine atom. |

| ¹³C | C-1 | ~155 - 158 | Singlet | Carbon attached to the hydroxyl group. |

| ¹³C | C-2, C-6 | ~115 - 117 | Singlet | Carbons ortho to the hydroxyl group. |

| ¹³C | C-3, C-5 | ~128 - 130 | Singlet | Carbons meta to the hydroxyl group. |

| ¹³C | C-4 | ~132 - 134 | Singlet | Quaternary carbon of the phenol ring. |

| ¹³C | C-1' | ~138 - 140 | Singlet | Quaternary carbon of the iodophenyl ring. |

| ¹³C | C-2', C-6' | ~129 - 131 | Singlet | Carbons meta to the iodine atom. |

| ¹³C | C-3', C-5' | ~137 - 139 | Singlet | Carbons ortho to the iodine atom. |

| ¹³C | C-4' | ~90 - 95 | Singlet | Carbon attached to the iodine atom. |

Note: Predicted values are based on data from analogous compounds and known substituent effects. Actual experimental values may vary based on solvent and experimental conditions.

Advanced Vibrational Spectroscopy (FTIR, Raman) for Conformational and Bonding Analysis

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For 4-(4-Iodophenyl)phenol, the spectrum is dominated by several key features. A prominent, broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic group; its broadness indicates the presence of intermolecular hydrogen bonding. libretexts.org The C-O stretching vibration appears as a strong band around 1200-1260 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl rings give rise to a series of sharp absorptions in the 1450-1610 cm⁻¹ region. The C-I (carbon-iodine) bond has a characteristic stretching frequency in the far-infrared region, typically found between 480 and 610 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. plus.ac.at While a vibrational mode must involve a change in dipole moment to be IR-active, it must involve a change in polarizability to be Raman-active. plus.ac.at This selection rule often makes non-polar bonds, which are weak in FTIR, appear strong in Raman spectra. For 4-(4-Iodophenyl)phenol, the symmetric "breathing" modes of the phenyl rings are expected to produce strong Raman signals. The C-I stretch is also readily observable in the Raman spectrum. The complementarity is especially useful in conformational analysis, as different spatial arrangements of the phenyl rings can lead to subtle but measurable shifts in vibrational frequencies. Tip-enhanced Raman spectroscopy (TERS) can even be used to probe the chemical environment at nanometer resolution on a surface. rsc.org

Interactive Data Table: Key Vibrational Frequencies for 4-(4-Iodophenyl)phenol

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| O-H Stretch | 3200-3600 (Broad) | Weak / Not prominent | Indicates hydrogen bonding. libretexts.org |

| Aromatic C-H Stretch | 3000-3100 (Medium) | 3000-3100 (Strong) | Characteristic of sp² C-H bonds. |

| Aromatic C=C Stretch | 1610, 1580, 1500, 1450 (Strong, Sharp) | 1610, 1580 (Strong) | Phenyl ring vibrations. |

| C-O Stretch (Phenolic) | 1200-1260 (Strong) | 1200-1260 (Medium) | Coupled with C-H in-plane bending. |

| C-I Stretch | 480-610 (Medium) | 480-610 (Strong) | Characteristic of the carbon-iodine bond. |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular mass with extremely high accuracy, which allows for the calculation of the elemental formula. pressbooks.pubbeilstein-journals.org

For 4-(4-Iodophenyl)phenol (C₁₂H₉IO), the calculated monoisotopic mass is approximately 295.97 g/mol . The mass spectrum will show a prominent molecular ion peak (M⁺·) at this m/z value, confirming the molecular weight.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion can undergo characteristic fragmentation, breaking at its weakest bonds. For 4-(4-Iodophenyl)phenol, common fragmentation pathways would include:

Loss of an iodine atom: Cleavage of the C-I bond results in a significant fragment at [M-127]⁺.

Loss of carbon monoxide (CO): A common fragmentation for phenols involves the loss of CO from the phenolic ring, leading to a fragment at [M-28]⁺·.

Combined Losses: Fragments corresponding to the sequential loss of multiple groups, such as the loss of both iodine and CO, can also be observed. chegg.com

Analysis of these fragments helps to piece together the molecular structure, confirming the presence of both the phenolic and iodophenyl moieties.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for 4-(4-Iodophenyl)phenol

| m/z Value (Predicted) | Proposed Ion Structure | Formula of Lost Neutral(s) | Notes |

| 296 | [C₁₂H₉IO]⁺· | - | Molecular Ion (M⁺·) |

| 169 | [C₁₂H₉O]⁺ | I· | Loss of the iodine radical. This is often a major fragment. |

| 141 | [C₁₁H₉]⁺ | I·, CO | Loss of iodine followed by loss of carbon monoxide. chegg.com |

| 115 | [C₉H₇]⁺ | I·, CO, C₂H₂ | Further fragmentation by loss of acetylene. chegg.com |

X-ray Crystallography for Solid-State Structural Elucidation of this compound and its Co-crystals

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique can elucidate bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure. For 4-(4-Iodophenyl)phenol, crystallographic analysis would reveal the dihedral angle between the two phenyl rings, which describes the degree of twisting of one ring relative to the other.

Crucially, this method also maps the intermolecular interactions that govern the crystal packing. In the crystal lattice of 4-(4-Iodophenyl)phenol, two primary non-covalent interactions are expected to be dominant:

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor. It is expected to form strong O-H···O hydrogen bonds with neighboring molecules, likely resulting in the formation of chains or cyclic motifs (synthons) throughout the crystal structure.

Halogen Bonding: The iodine atom acts as a halogen bond donor. The electropositive region on the iodine atom (the σ-hole) can interact favorably with a Lewis basic site, such as the oxygen atom of a hydroxyl group or the π-electron cloud of a phenyl ring from an adjacent molecule.

Co-crystals: These predictable intermolecular interactions make 4-(4-Iodophenyl)phenol an excellent candidate for forming co-crystals. Co-crystals are multi-component crystalline solids where a neutral active pharmaceutical ingredient (API) or target molecule is combined with a neutral "co-former" in a specific stoichiometric ratio. rsc.orgmdpi.com In this context, 4-(4-Iodophenyl)phenol can itself be the target molecule or act as a co-former. By pairing it with other molecules capable of complementary hydrogen or halogen bonding, new crystalline solids with potentially modified physicochemical properties (e.g., solubility, stability, melting point) can be engineered. nih.govgoogle.com X-ray crystallography is the essential tool for confirming the formation of a true co-crystal and characterizing its unique supramolecular architecture. redalyc.orgiucr.org

Theoretical and Computational Chemistry of 4 4 Iodo Phenylphenol

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to predicting the behavior of 4-(4-Iodo)phenylphenol at a molecular level. These methods model the electronic distribution and bonding, which dictate the compound's physical and chemical properties.

Density Functional Theory (DFT) Studies on Ground State Properties

Studies on analogous compounds, such as other iodinated aromatic molecules, demonstrate that DFT effectively models properties like molecular electrostatic potential (MEP), which identifies regions of positive and negative charge. mdpi.com For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group, making it a site for electrophilic attack, and a region of positive potential (a σ-hole) on the iodine atom, making it a halogen bond donor. researchgate.net The ground state properties are crucial for understanding the molecule's reactivity and intermolecular interactions. aps.org

Table 1: Computed Properties of this compound

Conformational Analysis and Intramolecular Interactions

The structure of this compound is not rigid; rotation can occur around the single bond connecting the two phenyl rings. This rotation gives rise to different conformers with varying energies. Conformational analysis, typically performed using DFT, aims to identify the most stable arrangement (the global minimum on the potential energy surface) and the energy barriers between different conformers. The key parameter is the dihedral angle between the planes of the two aromatic rings. For biphenyl (B1667301) itself, the most stable conformation is twisted, not planar, to relieve steric hindrance between ortho-hydrogens.

In this compound, intramolecular interactions can influence the preferred conformation. These can include weak hydrogen bonds between the hydroxyl group and the π-system of the adjacent ring or halogen bonds. mdpi.com Halogen bonding, where the electropositive region on the iodine atom interacts with an electron-rich area, is a significant interaction in iodinated compounds and has been analyzed using DFT and Non-Covalent Interaction Plot (NCIPLOT) computational tools in similar molecules. mdpi.com Such interactions, though weak, can stabilize specific conformations and impact the molecule's packing in the solid state and its recognition by biological targets.

Table 2: Hypothetical Torsional Energy Profile for Biphenyl Derivatives

Note: This table represents a typical energy profile for biphenyl systems. The exact values for this compound would require specific calculations.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for mapping the energetic landscape of a chemical reaction, allowing for the elucidation of mechanisms and the prediction of reaction rates. sumitomo-chem.co.jpsmu.edu

Transition State Localization and Energy Barrier Calculations

To understand how this compound participates in chemical reactions (e.g., oxidation, electrophilic substitution, or coupling reactions), it is essential to identify the transition state (TS) for each reaction step. e3s-conferences.orgreddit.com The transition state is a high-energy, transient structure that connects reactants to products. sumitomo-chem.co.jp Computational methods, particularly DFT, are used to locate the geometry of the TS and calculate its energy. libretexts.orgresearchgate.net

The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔG‡). sumitomo-chem.co.jp A lower energy barrier corresponds to a faster reaction rate. sumitomo-chem.co.jp For reactions like the dearomatization of phenols or nucleophilic aromatic substitution (SNAr), computational studies can compare different possible pathways and determine the most likely mechanism by comparing the activation energies. researchgate.netchinesechemsoc.org For instance, in an SNAr reaction, calculations can model the formation of the intermediate Meisenheimer complex and the subsequent transition states. nih.gov

Table 3: Illustrative Reaction Coordinate for a Single-Step Reaction

Note: The values are illustrative. The activation energy (ΔG‡) for this hypothetical reaction would be 25.0 kcal/mol.

Solvent Effects on Reaction Pathways and Selectivity

The solvent in which a reaction is conducted can dramatically alter its rate and outcome. researchgate.net Computational models can account for these solvent effects, often by using a Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant, or by including explicit solvent molecules in the calculation (QM/MM simulations). nih.gov

Solvents influence reactions by stabilizing or destabilizing reactants, intermediates, and transition states. researchgate.net For reactions involving this compound that proceed through charged intermediates or transition states, such as SNAr reactions, polar solvents are expected to lower the energy barrier by stabilizing the charged species, thus accelerating the reaction. researchgate.netnih.gov In contrast, non-polar solvents would favor non-polar or concerted reaction pathways. The ability of protic solvents (like water or alcohols) to form hydrogen bonds can also provide specific stabilization that influences reaction selectivity. researchgate.netrsc.org Computational studies can quantify these effects, providing a rationale for solvent choice in synthetic applications.

Excited State Properties and Photochemical Dynamics

The interaction of this compound with light can lead to photochemical reactions, which are governed by the properties of its electronically excited states. Time-dependent DFT (TD-DFT) is a common method for calculating excited state energies and predicting electronic absorption spectra. sumitomo-chem.co.jpacs.org

Upon absorbing a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (typically S₁). From there, it can relax through several pathways: fluorescence (emitting light to return to S₀), internal conversion to the ground state (non-radiative), or intersystem crossing (ISC) to a triplet state (T₁).

The presence of the heavy iodine atom in this compound is expected to have a significant impact on its photochemistry due to the "heavy-atom effect". nih.govresearchgate.net This effect enhances spin-orbit coupling, which dramatically increases the rate of intersystem crossing from the S₁ to the T₁ state. acs.orgqmul.ac.uk Consequently, triplet-state-mediated photochemistry is likely to be much more efficient for this compound compared to its non-iodinated analog. mdpi.com Studies on similar molecules like 4-iodophenol (B32979) show that excitation can lead to the cleavage of the carbon-halogen bond (C-I), a process that often proceeds from the excited state. nih.govrsc.org The formation of reactive species like aryl radicals or carbene intermediates from the excited state is a key aspect of its photochemical dynamics. rsc.orgresearchgate.net

Table 4: Key Photophysical Processes and the Influence of the Iodine Atom

Theoretical Investigations of Photoacidity and Excited State Proton Transfer (ESPT)

Photoacids are molecules that become more acidic in their excited state upon absorbing light. This phenomenon, known as photoacidity, is often linked to Excited State Proton Transfer (ESPT), a process where a proton is transferred from the photoacid to a nearby proton acceptor. In the context of substituted phenols, theoretical studies are crucial for predicting how different functional groups influence these processes.

While specific theoretical investigations exclusively on this compound are not extensively documented in publicly available literature, the principles can be understood by examining studies on related compounds like 2-phenylphenol (B1666276) and its derivatives. chemicalbook.comconicet.gov.ar Upon photoexcitation, many aromatic phenols experience a significant change in their electronic distribution, leading to an increase in the acidity of the hydroxyl proton. nih.gov

Theoretical calculations, often employing methods like Time-Dependent Density Functional Theory (TD-DFT), can predict the acidity constants in the ground state (pKa) and the excited state (pKa*). The difference between these values indicates the strength of the photoacidity. For instance, studies on 2-phenylphenol derivatives have shown that the substitution pattern on the phenolic ring dramatically affects their photoacidity. chemicalbook.com Electron-withdrawing groups tend to increase photoacidity, facilitating the deprotonation of the phenol (B47542) in the excited state. conicet.gov.ar

ESPT can occur intramolecularly or intermolecularly. In derivatives of 2-phenylphenol, an intramolecular proton transfer to a carbon atom on the adjacent phenyl ring has been observed, leading to the formation of a quinone methide. uit.noresearchgate.netresearchgate.netgdut.edu.cn This process, however, can compete with intermolecular proton transfer to the solvent (ESPT), and the efficiency of each pathway is highly dependent on the substituents. chemicalbook.comconicet.gov.ar For this compound, intermolecular ESPT to a solvent molecule would be the more probable pathway, given the para-substitution pattern.

The following table summarizes the general theoretical effects of substituents on the photoacidity and ESPT of phenylphenol derivatives, which can be extrapolated to understand the potential behavior of this compound.

| Substituent Property | Effect on Photoacidity (pKa) | Effect on ESPT Rate | Theoretical Rationale |

| Electron-withdrawing | Increases (lower pKa) | Generally increases (intermolecular) | Stabilizes the resulting phenolate (B1203915) anion in the excited state, promoting proton donation. |

| Electron-donating | Decreases (higher pKa*) | Generally decreases | Destabilizes the phenolate anion, making proton donation less favorable. |

| Halogen (Iodine) | Expected to Increase | Expected to Increase | The electron-withdrawing inductive effect likely dominates, enhancing the acidity of the phenolic proton in the excited state and facilitating its transfer. |

Table 1. Predicted Effects of Substituents on Photoacidity and ESPT in Phenylphenols

Computational Prediction of Luminescence Enhancement Mechanisms

Computational chemistry provides powerful tools to predict and understand the luminescence properties of molecules, including fluorescence and phosphorescence. For halogenated aromatic compounds like this compound, the presence of a heavy atom like iodine is predicted to have a significant impact on its luminescent behavior, primarily through the "heavy-atom effect."

The heavy-atom effect describes the ability of heavy atoms to enhance the rate of intersystem crossing (ISC), a non-radiative process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁). nih.gov This is due to increased spin-orbit coupling (SOC), which mixes the singlet and triplet electronic states, making the formally spin-forbidden S₁ → T₁ transition more probable. nih.gov

Computational studies on other iodinated organic compounds, such as BODIPY dyes, have utilized quantum chemical calculations to elucidate these mechanisms. nih.gov Methods like TD-DFT and post-Hartree-Fock calculations are employed to model the electronic structure and transition probabilities. uit.no These studies have shown that the introduction of iodine can dramatically quench fluorescence by promoting rapid ISC to populate triplet states. nih.gov

For this compound, it is computationally predictable that the iodine atom will significantly enhance the spin-orbit coupling. This would lead to several potential outcomes for its luminescence:

Fluorescence Quenching: The rate of ISC from the S₁ state to a nearby triplet state (e.g., T₁) could become much faster than the rate of fluorescence. This would result in a lower fluorescence quantum yield compared to the non-iodinated parent compound, 4-phenylphenol (B51918). chemicalbook.com

Phosphorescence Enhancement: By efficiently populating the triplet state, the probability of phosphorescence (radiative decay from T₁ to the ground state S₀) could be increased, especially at low temperatures where non-radiative decay from the triplet state is minimized. chemicalbook.com

Photosensitization: The efficiently populated triplet state could act as a photosensitizer, transferring its energy to other molecules, such as molecular oxygen, to generate singlet oxygen. uit.no

The table below summarizes findings from computational studies on related halogenated compounds, which inform the predicted luminescence mechanisms for this compound.

| Computational Method | System Studied | Key Finding | Relevance to this compound |

| TD-DFT / ab initio correlation methods | Dihalogen-tetraphenyl-aza-BODIPY compounds | Successfully explained the anomalous dependence of fluorescence efficiency on the atomic number of the halogen substituent. nih.gov | Confirms the capability of computational methods to predict the impact of halogenation on luminescence. |

| TD-DFT / HSE06 functional | Diiodo-BODIPY derivatives | The heavy-atom effect of iodine on the S₁ → T₂ ISC rate is site-specific, causing high triplet yields in certain positions due to geometry-dependent spin-orbit coupling. nih.gov | Suggests that the position of the iodine atom in this compound is critical in determining the efficiency of ISC and subsequent luminescence properties. |

| Marcus-Levich-Jortner theory | Dihalogen-tetraphenyl-aza-BODIPY | Calculated lifetimes were in satisfactory agreement with experimental data, showing fluorescence quenching via ISC to triplet states. uit.no | Provides a theoretical framework for quantifying the rates of electron transfer processes, including ISC, which would be applicable to understanding the excited-state dynamics of this compound. |

Table 2. Computational Predictions of Luminescence in Halogenated Aromatic Compounds

Applications in Advanced Materials Science and Supramolecular Chemistry

4-(4-Iodo)phenylphenol as a Monomeric Unit for Functional Polymer Synthesis

As a monomer, this compound provides a rigid biphenyl (B1667301) unit, which imparts thermal stability and desirable electronic properties to a polymer backbone. The presence of the iodine atom is particularly significant, as it serves as a reactive handle for polymerization.

Poly(phenylphenol) and other biaryl polymers are sought after for their high-performance characteristics. The synthesis of such polymers can be achieved through various cross-coupling methods where this compound can be a key monomer. For instance, Suzuki coupling, a powerful reaction that forms carbon-carbon bonds between aryl halides and boronic acids, can be employed. While direct polymerization of this compound is not extensively documented, the principles of this synthesis are well-established with similar compounds. wikipedia.org For example, the coupling of an arylboronic acid with an iodophenol derivative in the presence of a palladium catalyst is a known route to create biphenyl structures, which are the repeating units in these polymers. wikipedia.org

Enzymatic polymerization is another route for phenol-containing compounds, offering a greener alternative to traditional methods. guidechem.com Peroxidase-catalyzed reactions have been used to polymerize natural phenols, creating biocompatible and stable functional polymers. nih.gov This approach could potentially be adapted for this compound, utilizing the reactivity of the phenol (B47542) group.

| Polymerization Method | Reactive Group Utilized | Potential Polymer Type | Key Features |

| Suzuki Coupling | Carbon-Iodine Bond | Poly(phenylene) type | Forms rigid, stable biaryl backbones. |

| Heck Coupling | Carbon-Iodine Bond | Poly(phenylene vinylene) type | Introduces vinylene linkages, tuning electronic properties. |

| Enzymatic Polymerization | Phenol (Hydroxyl) Group | Poly(phenylphenol) | Eco-friendly process, potential for biocompatible materials. guidechem.comnih.gov |

The structural components of this compound are highly relevant for designing materials used in organic electronics. The biphenyl unit contributes to the formation of conjugated polymer systems, which are essential for charge transport in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to create extended π-conjugated systems through polymerization makes this monomer a promising candidate. rsc.org

Furthermore, the presence of a heavy atom like iodine can influence the optoelectronic properties of the resulting materials. The heavy-atom effect can promote intersystem crossing, a phenomenon that is useful in designing phosphorescent materials for OLEDs. The carbon-iodine bond can also participate in halogen bonding, a non-covalent interaction that can be used to control the packing of molecules in the solid state, which is crucial for optimizing charge mobility in electronic devices. capes.gov.br

Supramolecular Assemblies and Host-Guest Interactions

Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered structures from smaller molecular components. This compound is an excellent candidate for such applications due to its ability to engage in multiple types of non-covalent bonding.

The hydroxyl group of this compound is a strong hydrogen-bond donor, while the oxygen atom is a hydrogen-bond acceptor. This allows the molecule to form robust hydrogen-bonded networks, either with itself or with other complementary molecules to form co-crystals. nih.gov In such assemblies, molecules are organized into predictable patterns, such as chains, tapes, or more complex three-dimensional lattices. whiterose.ac.ukelsevierpure.com

In addition to hydrogen bonding, the iodine atom can act as a halogen-bond donor, forming directional interactions with electron-donating atoms like oxygen or nitrogen. capes.gov.br The interplay between hydrogen bonding from the phenol group and halogen bonding from the iodophenyl group allows for the construction of highly ordered and structurally complex co-crystals. capes.gov.br This dual-interaction capability provides a powerful tool for crystal engineering, enabling precise control over molecular arrangement.

| Interaction Type | Participating Group | Description |

| Hydrogen Bonding | Phenol (-OH) | Strong, directional interaction forming chains and networks. whiterose.ac.uk |

| Halogen Bonding | Iodo (-I) | Weaker, but directional interaction with Lewis bases (e.g., O, N). capes.gov.br |

| π-π Stacking | Biphenyl Rings | Attraction between aromatic rings, contributing to packing. |

The size, shape, and electronic properties of this compound make it an interesting "guest" molecule for "host-guest" chemistry. Macrocyclic hosts, such as cyclodextrins and pillararenes, have hydrophobic inner cavities and hydrophilic portals. aalto.finih.gov The hydrophobic biphenyl portion of this compound can be encapsulated within the host's cavity, driven by the hydrophobic effect. nih.gov

The hydroxyl group, being polar, would likely reside near the polar portals of the macrocycle, potentially forming hydrogen bonds with the host's rim. aalto.finih.gov This selective binding can modify the properties of the guest molecule, for instance, by increasing its solubility in water or protecting it from the external environment. The formation of such inclusion complexes is a cornerstone of supramolecular chemistry, with applications in drug delivery, sensing, and catalysis. nih.gov

The assembly of molecules into ordered, two-dimensional layers on surfaces is critical for the development of nanoscale devices and sensors. The driving force for self-assembly at an interface is the reduction of interfacial energy. epj.org this compound, with its distinct hydrophobic (biphenyl) and hydrophilic (phenol) parts, can act like a surfactant, organizing itself at interfaces such as air-water or liquid-solid. epj.org

On solid surfaces, such as gold or graphite, specific interactions would dictate the assembly. The aromatic biphenyl unit can interact favorably with graphitic surfaces via π-π stacking. The iodine and hydroxyl groups can form directional bonds with the surface or with adjacent molecules, leading to the formation of highly ordered self-assembled monolayers (SAMs). The ability to control this assembly is key to fabricating functional surfaces for applications in sensing and molecular electronics.

Analytical Methodologies for Chemical Research and Process Monitoring

Development of High-Performance Chromatographic Methods for Purity and Separation (HPLC, GC-MS)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely used techniques for the analysis of organic compounds like 4-(4-Iodo)phenylphenol. mdpi.com These methods are essential for determining the purity of synthesized batches, separating it from isomers and impurities, and for quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary choice for the separation of phenolic compounds. sielc.comresearchgate.net For this compound, a C18 column is commonly employed as the stationary phase due to its hydrophobicity, which allows for effective separation based on the compound's polarity. scirp.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a pH modifier like phosphoric acid or formic acid to ensure sharp peak shapes. scirp.org

The development of an HPLC method for this compound would involve optimizing several parameters to achieve good resolution and sensitivity. A study on the separation of the related compound, 4-iodophenol (B32979), utilized a mobile phase of acetonitrile and water with phosphoric acid. scirp.org For mass spectrometry-compatible methods, formic acid is a preferred substitute for phosphoric acid. scirp.org Furthermore, methods developed for other phenylphenols, such as o-phenylphenol and p-phenylphenol, often use a mobile phase of methanol and water with fluorescence detection, which can provide high sensitivity. epa.govthermofisher.com Pre-column derivatization with reagents like 4-nitrobenzoyl chloride has also been successfully used for the HPLC-UV analysis of phenylphenols in water samples, enhancing their detectability. nih.govsigmaaldrich.com

Interactive Table: Typical HPLC Parameters for Analysis of Related Phenolic Compounds

| Parameter | Setting | Rationale |

| Column | Reverse-Phase C18, 5 µm, 4.6 x 150 mm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of compounds with a range of polarities. |

| pH Modifier | Phosphoric Acid or Formic Acid (0.1%) | Improves peak shape and resolution by suppressing the ionization of the phenolic hydroxyl group. |

| Flow Rate | 0.8 - 1.0 mL/min | A standard flow rate for analytical scale separations, balancing analysis time and resolution. |

| Column Temp. | 35°C | Maintaining a constant temperature ensures reproducible retention times. scirp.org |

| Detection | UV at 280 nm or Fluorescence (Ex: 285 nm, Em: 340 nm) | UV detection is broadly applicable, while fluorescence offers higher sensitivity for phenolic compounds. epa.govnih.gov |

| Injection Vol. | 10 - 50 µL | Dependent on sample concentration and detector sensitivity. scirp.orgnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique for the analysis of volatile and semi-volatile organic compounds. While phenols can be analyzed directly, derivatization is often employed to improve their volatility and chromatographic behavior. sigmaaldrich.com For this compound, derivatization of the hydroxyl group to form a less polar ether or ester can lead to sharper peaks and better sensitivity.

The analysis of other alkylphenols by GC-MS often involves a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode to achieve low detection limits and high selectivity, which is particularly useful for complex matrices. dphen1.com Sample preparation for GC-MS analysis of solid samples may involve extraction with a solvent mixture like hexane (B92381) and acetone, followed by a clean-up step. dphen1.com For agricultural products, a simple extraction with ethyl acetate (B1210297) followed by a clean-up with graphitized bulk carbon has been effective for the analysis of o-phenylphenol by GC-MS. The use of a certified reference material for 4-phenylphenol (B51918) is available for calibration and validation of GC-MS methods.

Interactive Table: Illustrative GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Setting | Rationale |

| GC Column | DB-5 or similar non-polar capillary column (30 m x 0.25 mm, 0.25 µm) | Provides good separation for a wide range of organic compounds. |

| Injection | Splitless or Programmed Temperature Vaporizing (PTV) | Splitless injection is suitable for trace analysis, while PTV allows for optimal sample transfer. dphen1.com |

| Carrier Gas | Helium at a constant flow rate | Inert carrier gas for transporting the sample through the column. |

| Oven Program | Temperature gradient (e.g., 60°C to 250°C) | Separates compounds based on their boiling points and interactions with the stationary phase. |

| MS Detector | Electron Ionization (EI) | A standard ionization technique that produces reproducible mass spectra. |

| MS Mode | Full Scan or Selected Ion Monitoring (SIM)/Selected Reaction Monitoring (SRM) | Full scan provides comprehensive spectral data, while SIM/SRM offers enhanced sensitivity and selectivity. dphen1.com |

| Derivatization | Optional (e.g., with diazomethane (B1218177) or PFBBr) | Can improve volatility and chromatographic peak shape. sigmaaldrich.com |

Mechanistic Investigations of Chemiluminescence Enhancement by this compound

Chemiluminescence is the emission of light as a result of a chemical reaction. The luminol-hydrogen peroxide-horseradish peroxidase (HRP) system is a well-known chemiluminescent reaction that is widely used in various analytical applications. However, the light emission from this reaction is often weak and transient. It has been discovered that certain phenolic compounds, including this compound, can significantly enhance and prolong the light emission from this system. scirp.org

The enhancement of the luminol (B1675438) chemiluminescence by phenolic compounds like this compound is a subject of detailed mechanistic investigation. The prevailing hypothesis is that these enhancers act as intermediates in the catalytic cycle of horseradish peroxidase.

The HRP enzyme reacts with hydrogen peroxide to form oxidized intermediates, known as Compound I and Compound II. dphen1.com In the absence of an enhancer, these intermediates react slowly with luminol to produce light. However, in the presence of an enhancer like this compound, a more efficient pathway is established.

The enhancer is rapidly oxidized by the HRP intermediates to form a phenoxy radical. sigmaaldrich.com This radical is a more potent oxidizing agent for luminol than the HRP intermediates themselves. The phenoxy radical then efficiently oxidizes luminol, leading to the formation of the excited-state 3-aminophthalate, which is the light-emitting species. This catalytic regeneration of the active radical species results in a significant amplification of the chemiluminescent signal.

Interactive Table: Key Factors in Chemiluminescence Enhancement by Phenolic Compounds

| Factor | Description | Impact on Chemiluminescence |

| Enhancer Structure | Presence of a phenolic hydroxyl group and specific substituents on the aromatic ring. | The nature and position of substituents influence the stability and reactivity of the phenoxy radical. |

| Reduction Potential | The one-electron reduction potential of the phenoxy radical relative to the luminol radical. | A similar or higher reduction potential allows the phenoxy radical to efficiently oxidize luminol. dphen1.com |

| Enhancer Concentration | The concentration of the phenolic enhancer in the reaction mixture. | There is an optimal concentration range for maximum enhancement; higher concentrations can lead to inhibition. |

| pH of the Medium | The pH of the reaction buffer. | Affects the ionization state of luminol and the enhancer, as well as the activity of the HRP enzyme. |

Emerging Research Frontiers and Future Prospects

Novel Synthetic Approaches and Functionalization Strategies for Complex Architectures

The development of novel synthetic routes and methods to functionalize 4-(4-Iodo)phenylphenol is crucial for unlocking its full potential in creating complex molecular architectures. The inherent reactivity of the C-I bond and the phenolic -OH group provides a dual platform for a variety of chemical modifications.

The phenolic hydroxyl group offers a reactive site for esterification, etherification, and other modifications, while the iodophenyl ring is a prime candidate for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide array of functional groups, leading to the construction of complex, three-dimensional molecules that are not easily accessible through other means. The ability to selectively functionalize either the phenolic or the iodo- end of the molecule provides a powerful tool for the stepwise assembly of sophisticated chemical structures.

Future research in this area is expected to focus on the development of more efficient and selective functionalization methods. This includes the exploration of novel catalysts and reaction conditions that can minimize side reactions and maximize yields. The ultimate goal is to establish a robust synthetic toolbox that allows for the precise and predictable construction of complex molecules derived from this compound for a wide range of applications.

Integration of this compound into Catalytic Cycles for Undiscovered Transformations

The potential of this compound extends beyond its use as a building block; it is also being explored as a key component in novel catalytic systems. The presence of the iodine atom and the phenol (B47542) group allows for its integration into catalytic cycles in several ways, potentially leading to the discovery of new chemical transformations.

One avenue of exploration is the use of this compound as a precursor for catalyst ligands. The phenolic hydroxyl group can be used to anchor the molecule to a solid support, such as graphene oxide, while the iodophenyl group can be modified to create a chelating site for a catalytically active metal. rsc.org For example, a hybrid ligand has been used to immobilize and stabilize copper oxide nanoparticles on graphene oxide, creating a robust and reusable catalyst for C-O coupling reactions. rsc.org A similar strategy could be employed with this compound, where the iodo-group is transformed into a phosphine (B1218219) or other coordinating group to bind with a metal center.

Furthermore, the inherent reactivity of the iodophenyl group itself can be harnessed in catalytic cycles. For instance, in the context of biological catalysis, enzymes such as 'phenol carboxylase' have been shown to catalyze the carboxylation of phenols. nih.gov While this specific enzyme acts on phenol, it points towards the possibility of discovering or engineering enzymes that can catalyze novel transformations on substituted phenols like this compound. Such enzymatic transformations could introduce new functional groups that can then participate in subsequent catalytic reactions.

The table below outlines potential catalytic applications based on the functional groups of this compound.

| Functional Group | Potential Catalytic Role | Example Transformation |

| Phenolic -OH | Ligand anchor to support | Immobilization of a metal catalyst |

| C-I Bond | Precursor to a coordinating group | Synthesis of a phosphine ligand for cross-coupling |

| Aromatic Rings | Platform for catalytic reaction | Template for regioselective functionalization |

Future research will likely focus on the design and synthesis of novel catalysts derived from this compound and the exploration of their activity in a variety of organic transformations. The goal is to develop new catalytic systems that are not only efficient and selective but also sustainable and environmentally friendly.

Exploration of this compound in Smart Materials and Responsive Chemical Systems

The unique combination of a rigid biphenyl (B1667301) structure, a polar hydroxyl group, and a heavy iodine atom makes this compound an intriguing candidate for the development of smart materials and responsive chemical systems. These are materials that can change their properties in response to external stimuli such as light, temperature, pH, or electric fields.

A key area of exploration is in the field of liquid crystals. It has been shown that 4-(4'-Iodophenyl)phenol, a structurally similar compound, exhibits liquid crystalline properties. biosynth.com The incorporation of an iodine atom into the molecular structure can significantly influence the mesomorphic behavior of the material. mdpi.com By designing and synthesizing derivatives of this compound, it may be possible to create new liquid crystalline materials with tunable properties for applications in displays, sensors, and optical devices.

The table below summarizes potential applications of this compound in smart materials.

| Material Type | Potential Role of this compound | Potential Stimulus |

| Liquid Crystals | Core mesogenic unit | Temperature, Electric Field |

| Responsive Polymers | Monomer or functional pendant group | Light, pH, Temperature |

| Photoresponsive Materials | Photosensitive moiety | UV-Vis Light |

The development of smart materials based on this compound is still in its early stages. Future research will involve the synthesis and characterization of new derivatives and polymers containing this building block, followed by the investigation of their responsive behavior to various stimuli.

Synergistic Experimental and Computational Research Paradigms for Rational Design

The rational design of new molecules and materials with specific, predictable properties is a major goal in modern chemistry. A powerful approach to achieving this is through the synergy of experimental synthesis and characterization with computational modeling and simulation. This combined approach is particularly well-suited to the exploration of the potential of this compound.

Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can be used to predict the geometric and electronic structure, reactivity, and physical properties of this compound and its derivatives. For example, computational studies can help to understand the non-covalent interactions, such as halogen bonding, that can influence the self-assembly of these molecules into larger, ordered structures. This predictive power can guide experimental efforts by identifying the most promising candidate molecules for synthesis.

Experimental studies, in turn, provide the crucial data needed to validate and refine the computational models. The synthesis of new derivatives and the characterization of their properties using techniques such as NMR, X-ray crystallography, and spectroscopy provide a feedback loop that improves the accuracy of the theoretical predictions. This iterative process of prediction, synthesis, and characterization allows for a more efficient and targeted exploration of the chemical space around this compound.

An example of this synergistic approach is the rational design of tyrosinase inhibitors, where computational docking studies are used to predict how well a molecule will bind to the active site of the enzyme, guiding the synthesis of more potent inhibitors. nih.gov A similar paradigm can be applied to the design of materials based on this compound, for example, in the design of new liquid crystals with optimized phase behavior or polymers with specific mechanical properties. The rational design of stable and functional metal-organic frameworks (MOFs) also heavily relies on the interplay between computational design and experimental synthesis. osti.gov

The table below illustrates how experimental and computational methods can be synergistically applied to the study of this compound.

| Research Area | Experimental Technique | Computational Method |

| Synthesis | Cross-coupling reactions, Polymerization | Reaction mechanism studies |

| Structural Characterization | NMR, X-ray Crystallography | DFT geometry optimization |

| Material Properties | Differential Scanning Calorimetry, Rheology | Molecular Dynamics simulations |

| Catalytic Activity | Kinetic studies, Product analysis | Transition state theory calculations |